6-cyclopentyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-CYCLOPENTYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopentyl group and a dimethylphenyl group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPENTYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPENTYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
6-CYCLOPENTYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 6-CYCLOPENTYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets within cells. This compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
6-CYCLOPENTYL-1-(2,3-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique structural features, such as the cyclopentyl and dimethylphenyl groups, which contribute to its distinct chemical properties and biological activities. These structural elements may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-cyclopentyl-1-(2,3-dimethylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H24N4O2/c1-12-6-5-9-16(13(12)2)23-17-15(18(24)21-19(23)25)10-22(11-20-17)14-7-3-4-8-14/h5-6,9,14,20H,3-4,7-8,10-11H2,1-2H3,(H,21,24,25) |
InChI Key |
DBJCLFTXDAYFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=O)C |
Origin of Product |
United States |
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